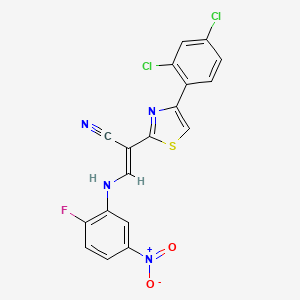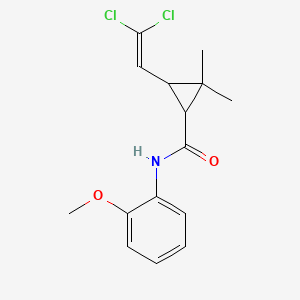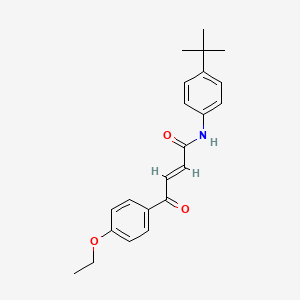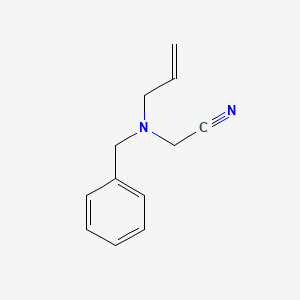![molecular formula C13H11ClN2O3 B2377063 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan CAS No. 866150-80-3](/img/structure/B2377063.png)
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan is a chemical compound with the molecular formula C13H11ClN2O3 It is characterized by the presence of a furan ring, a chloroaniline group, and an ethanimidoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan typically involves the reaction of 4-chloroaniline with a suitable carbonylating agent to form the 4-chloroanilino carbonyl intermediate. This intermediate is then reacted with ethanimidoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloroaniline group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may also play a role in the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-({[(4-Bromoanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a bromo group instead of a chloro group.
2-({[(4-Methoxyanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a methoxy group instead of a chloro group.
2-({[(4-Nitroanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan is unique due to the presence of the chloroaniline group, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
属性
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQIRMLOVMLNU-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2376990.png)

![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)


![N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2376997.png)
![(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile](/img/structure/B2376999.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B2377003.png)
